

Application Notes and Protocols for Mozenavir (DMP-450) in Biochemical Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, orally active, and highly selective non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a member of the cyclic urea class of inhibitors, **Mozenavir** was designed to mimic a key structural water molecule in the active site of the HIV-1 protease, leading to high binding affinity.[3] It blocks the cleavage and processing of viral polyproteins, which is essential for the maturation and replication of HIV-1.[1] Despite promising preclinical data, **Mozenavir** did not succeed in human clinical trials.[2] These application notes provide detailed protocols for biochemical assays to evaluate **Mozenavir** and other HIV-1 protease inhibitors, along with available quantitative data on its activity against wild-type and resistant HIV-1 strains.

Mechanism of Action

Mozenavir is a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is a dimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is a critical step in the viral life cycle, enabling the assembly of infectious virions. **Mozenavir** binds with high affinity to the active site of the protease, preventing the binding and cleavage of the natural polyprotein substrates. The cyclic urea core of **Mozenavir** is a key structural feature that mimics a conserved water molecule in the active site of the enzyme, contributing to its potent inhibitory activity.[3]



Quantitative Data Summary

The following tables summarize the available quantitative data for **Mozenavir** (DMP-450) in various biochemical and antiviral assays.

Table 1: Biochemical Inhibition of HIV-1 Protease by Mozenavir (DMP-450)

Parameter	Value	Notes
Ki (inhibition constant)	0.3 nM	Against wild-type HIV-1 protease.[1]

Table 2: Antiviral Activity and Resistance Profile of Mozenavir (DMP-450)

HIV-1 Strain	Mutation(s)	Fold Increase in Resistance (Ki or IC90)
Wild-Type	-	1
Resistant Variant	K45I, M46L, V82I, I84V, L90M	45-fold increase in IC90
Double Mutant	V82F/I84V	~1000-fold increase in Ki

Experimental Protocols HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a generic fluorometric assay to determine the in vitro inhibitory activity of **Mozenavir** (DMP-450) against purified HIV-1 protease. This method is based on the cleavage of a specific fluorogenic substrate.

Materials:

- Purified recombinant HIV-1 protease
- Fluorogenic HIV-1 protease substrate (e.g., a FRET-based peptide)
- Assay Buffer: 50 mM sodium acetate, 0.1 M NaCl, pH 5.0



- Mozenavir (DMP-450) stock solution in DMSO
- 96-well black microplates
- Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Protocol:

- Prepare Reagents:
 - $\circ~$ Dilute the HIV-1 protease to the desired working concentration (e.g., 2 $\mu\text{M})$ in cold Assay Buffer.
 - Prepare a series of dilutions of Mozenavir (DMP-450) in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
 - $\circ\,$ Prepare the fluorogenic substrate at the desired final concentration (e.g., 0-250 $\mu\text{M})$ in Assay Buffer.
- Assay Setup:
 - In a 96-well microplate, add the diluted Mozenavir (or vehicle control) to the appropriate wells.
 - Add the diluted HIV-1 protease to all wells except for the substrate control wells.
 - Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add the fluorogenic substrate to all wells to start the reaction.
- Measurement:
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.



- Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.
- Data Analysis:
 - Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of Mozenavir.
 - Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Cell-Based Antiviral Assay

This protocol outlines a general method to assess the antiviral activity of **Mozenavir** (DMP-450) in a cell-based assay using an HIV-1-permissive cell line.

Materials:

- HIV-1 permissive T-cell line (e.g., MT-4, CEM)
- HIV-1 laboratory strain (e.g., NL4-3)
- Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
- Mozenavir (DMP-450) stock solution in DMSO
- 96-well cell culture plates
- Method for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase activity assay, or a reporter cell line)

Protocol:

Cell Preparation:



- Seed the T-cell line in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
- Compound Addition:
 - Prepare serial dilutions of **Mozenavir** in cell culture medium.
 - Add the diluted compound to the cells in the 96-well plate. Include a no-drug control.
- Viral Infection:
 - Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.
- Incubation:
 - Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-5 days).
- · Quantification of Viral Replication:
 - After the incubation period, quantify the extent of viral replication using a suitable method.
 For example, collect the cell culture supernatant to measure the amount of p24 antigen by ELISA.
- Data Analysis:
 - Calculate the percentage of inhibition of viral replication for each concentration of Mozenavir compared to the no-drug control.
 - Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).

Phenotypic Resistance Assay

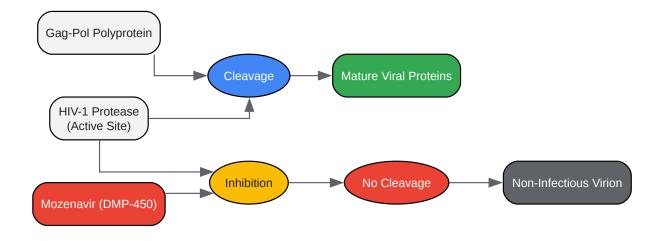
This assay is designed to determine the susceptibility of different HIV-1 strains, including patient-derived isolates or laboratory-generated mutants, to **Mozenavir** (DMP-450).



Protocol:

- Virus Panel:
 - Obtain a panel of HIV-1 strains with known resistance mutations in the protease gene, as well as a wild-type control strain. These can be laboratory-generated site-directed mutants or clinical isolates.
- Antiviral Assay:
 - Perform the cell-based antiviral assay as described in Protocol 2 for each viral strain in the panel.
- Data Analysis:
 - Determine the EC50 value of Mozenavir for each viral strain.
 - Calculate the fold-change in resistance for each mutant strain by dividing its EC50 value by the EC50 value of the wild-type control strain. A fold-change significantly greater than 1 indicates resistance.

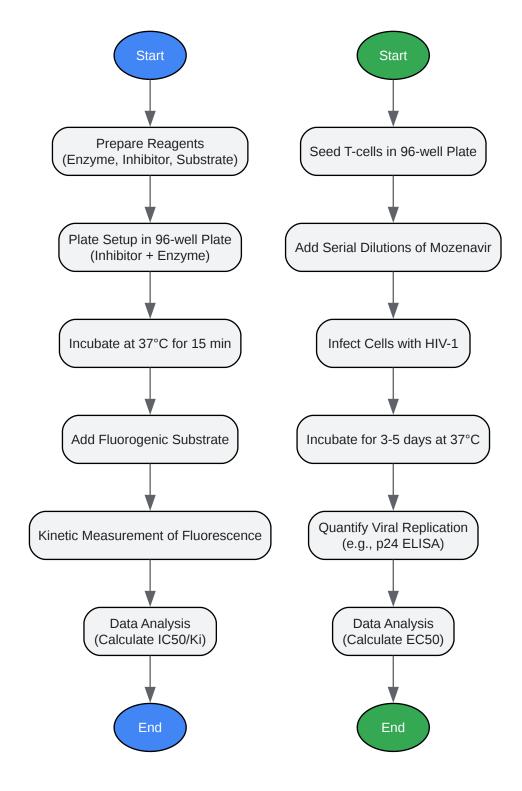
Visualizations



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Caption: Mechanism of Mozenavir (DMP-450) action on HIV-1 Protease.





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